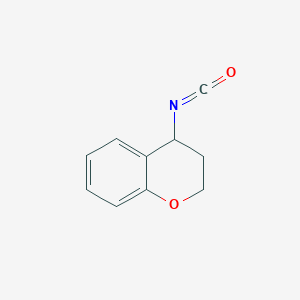

4-isocyanato-3,4-dihydro-2H-1-benzopyran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Isocyanato-3,4-dihydro-2H-1-benzopyran is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.19 g/mol . It is also known by its IUPAC name, 4-isocyanatochromane . This compound is characterized by the presence of an isocyanate group attached to a chromane ring, making it a valuable intermediate in various chemical syntheses.

準備方法

The synthesis of 4-isocyanato-3,4-dihydro-2H-1-benzopyran typically involves the reaction of 4-hydroxy-3,4-dihydro-2H-1-benzopyran with phosgene or a phosgene equivalent under controlled conditions . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent decomposition and ensure high yield. Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production .

化学反応の分析

4-Isocyanato-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding ureas and carbamates.

Polymerization: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.

Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions typically involving mild temperatures and inert atmospheres to prevent unwanted side reactions . The major products formed from these reactions are ureas, carbamates, and polyurethanes .

科学的研究の応用

Chemistry

4-Isocyanato-3,4-dihydro-2H-1-benzopyran serves as an important intermediate in the synthesis of various heterocyclic compounds and polymers. Its ability to undergo substitution and addition reactions makes it valuable for creating ureas and carbamates when reacted with nucleophiles such as amines and alcohols. Additionally, it can participate in polymerization reactions to form polyurethanes, which are widely used in coatings and adhesives .

Biology

In biological research, this compound is utilized for modifying biomolecules like proteins and peptides through stable urea linkages. This modification can enhance the properties of biomolecules, making them more suitable for therapeutic applications. The reactivity of the isocyanate group allows for selective targeting of amino groups on proteins, facilitating studies on protein function and interactions .

Medicine

The compound is being explored for its potential in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators. Its structural features may provide insights into developing new therapeutic agents that target specific biological pathways. For instance, benzopyran derivatives are known to exhibit various biological activities, including anti-inflammatory and anticancer effects .

Industrial Applications

In industrial settings, this compound is employed in producing polyurethanes used in foams, coatings, adhesives, and elastomers. The unique properties imparted by its chromane ring structure enhance the performance characteristics of polyurethane materials compared to those made from other isocyanates.

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Drug Development : Research has indicated that derivatives of benzopyrans exhibit significant anticancer activity. For example, compounds containing this scaffold have been shown to modulate potassium channels and exhibit anti-hypertensive effects .

- Polymer Science : Studies demonstrate that incorporating this compound into polyurethane formulations enhances mechanical properties while maintaining flexibility and durability.

作用機序

The mechanism of action of 4-isocyanato-3,4-dihydro-2H-1-benzopyran involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of urea or carbamate linkages . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation in medicinal chemistry .

類似化合物との比較

4-Isocyanato-3,4-dihydro-2H-1-benzopyran can be compared with other isocyanate-containing compounds, such as:

Phenyl isocyanate: Unlike this compound, phenyl isocyanate lacks the chromane ring structure, making it less versatile in certain synthetic applications.

Methyl isocyanate: This compound is more volatile and toxic compared to this compound, limiting its use in industrial applications.

Hexamethylene diisocyanate: While this compound is widely used in polyurethane production, it does not possess the unique chromane ring structure of this compound, which can be advantageous in specific synthetic routes.

生物活性

4-Isocyanato-3,4-dihydro-2H-1-benzopyran is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is C10H8N2O. Its structure features a benzopyran ring system, which is known for various pharmacological activities.

Anticancer Properties

Research has indicated that benzopyran derivatives exhibit anticancer properties. For instance, compounds similar to this compound have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain benzopyran derivatives showed cytotoxic effects against human cancer cell lines, suggesting a promising avenue for cancer therapy development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzopyran derivatives can exhibit activity against a range of bacterial strains. The presence of the isocyanate group in this compound may enhance its ability to interact with microbial enzymes or cellular components, leading to inhibition of growth .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. It is believed that the compound can modulate various signaling pathways involved in cell proliferation and apoptosis . The isocyanate functional group is particularly reactive and can form covalent bonds with nucleophiles in biological systems, potentially influencing protein function and cellular processes.

Case Study 1: Anticancer Activity

In a study focusing on the synthesis of novel benzopyran derivatives, researchers found that certain derivatives exhibited significant cytotoxicity against breast and colon cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy of various benzopyran derivatives, including this compound. Results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can enhance antimicrobial activity .

Data Table: Biological Activities of Related Compounds

特性

IUPAC Name |

4-isocyanato-3,4-dihydro-2H-chromene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-7-11-9-5-6-13-10-4-2-1-3-8(9)10/h1-4,9H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOVCCFEDUFHIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。